molecular formula C10H15O4PS2 B12380012 Fenthion Sulfoxide-d6

Fenthion Sulfoxide-d6

Cat. No.: B12380012
M. Wt: 300.4 g/mol
InChI Key: DLAPIMGBBDILHJ-XERRXZQWSA-N
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Description

Mesulfenfos-d6, also known as Fenthion Sulfoxide-d6, is a deuterated labeled compound. It is a derivative of Mesulfenfos, where six hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process due to its stable heavy isotopes of hydrogen, carbon, and other elements .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mesulfenfos-d6 involves the incorporation of deuterium into the Mesulfenfos molecule. This process typically includes the use of deuterated reagents and solvents to ensure the replacement of hydrogen atoms with deuterium. The reaction conditions often involve controlled temperatures and pressures to facilitate the deuteration process .

Industrial Production Methods: Industrial production of Mesulfenfos-d6 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the necessary reaction conditions. The final product is then purified and tested for its isotopic purity and stability .

Chemical Reactions Analysis

Types of Reactions: Mesulfenfos-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mesulfenfos-d6 has a wide range of applications in scientific research:

Mechanism of Action

Mesulfenfos-d6 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous stimulation of the nerves, muscles, and glands, ultimately resulting in neurotoxicity. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning properly .

Comparison with Similar Compounds

Uniqueness of Mesulfenfos-d6: Mesulfenfos-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in analytical studies. The deuterium atoms also affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and environmental studies .

Properties

Molecular Formula

C10H15O4PS2

Molecular Weight

300.4 g/mol

IUPAC Name

(3-methyl-4-methylsulfinylphenoxy)-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane

InChI

InChI=1S/C10H15O4PS2/c1-8-7-9(5-6-10(8)17(4)11)14-15(16,12-2)13-3/h5-7H,1-4H3/i2D3,3D3

InChI Key

DLAPIMGBBDILHJ-XERRXZQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])OP(=S)(OC1=CC(=C(C=C1)S(=O)C)C)OC([2H])([2H])[2H]

Canonical SMILES

CC1=C(C=CC(=C1)OP(=S)(OC)OC)S(=O)C

Origin of Product

United States

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